o-Toluidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H9N.ClH/c1-6-4-2-3-5-7(6)8;/h2-5H,8H2,1H3;1H | |
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InChI Key |
OGVXWEOZQMAAIM-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=CC=C1N.Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N.ClH, C7H10ClN | |
| Record name | O-TOLUIDINE HYDROCHLORIDE | |
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Related CAS |
22006-17-3, 95-53-4 (Parent) | |
| Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methylaniline hydrochloride | |
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DSSTOX Substance ID |
DTXSID7021364 | |
| Record name | 2-Methylaniline hydrochloride | |
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Molecular Weight |
143.61 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-toluidine hydrochloride appears as green crystals or white crystalline solid. Melting point 215-217 °F. Highly toxic., Green or white solid; [CAMEO] Faintly grey powder; [MSDSonline] Colorless to white solid; [NTP] | |
| Record name | O-TOLUIDINE HYDROCHLORIDE | |
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| Record name | 2-Methylaniline hydrochloride | |
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Boiling Point |
468 °F at 760 mmHg (NTP, 1992), 242.2 °C | |
| Record name | O-TOLUIDINE HYDROCHLORIDE | |
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| Record name | 2-METHYLANILINE HYDROCHLORIDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), VERY SOL IN WATER; SOL IN ALCOHOL, INSOL IN ETHER, INSOL IN BENZENE | |
| Record name | O-TOLUIDINE HYDROCHLORIDE | |
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| Record name | 2-METHYLANILINE HYDROCHLORIDE | |
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Vapor Pressure |
0.29 [mmHg] | |
| Record name | 2-Methylaniline hydrochloride | |
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Color/Form |
MONOCLINIC PRISMS FROM COLD WATER; RHOMBIC PYRAMIDS FROM HOT WATER | |
CAS No. |
636-21-5 | |
| Record name | O-TOLUIDINE HYDROCHLORIDE | |
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| Record name | o-Toluidinium chloride | |
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| Record name | 2-Methylaniline hydrochloride | |
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| Record name | Benzenamine, 2-methyl-, hydrochloride (1:1) | |
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| Record name | 2-Methylaniline hydrochloride | |
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| Record name | o-toluidinium chloride | |
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| Record name | O-TOLUIDINE HYDROCHLORIDE | |
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| Record name | 2-METHYLANILINE HYDROCHLORIDE | |
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Melting Point |
419 °F (NTP, 1992), 215 °C | |
| Record name | O-TOLUIDINE HYDROCHLORIDE | |
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| Record name | 2-METHYLANILINE HYDROCHLORIDE | |
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Pharmacokinetic and Metabolic Research of O Toluidine Hydrochloride
Absorption Mechanisms and Systemic Uptake
O-toluidine (B26562) hydrochloride, the salt form of the aromatic amine o-toluidine, can be absorbed into the body through several routes, leading to systemic exposure. Research in mammalian models and observations in occupational settings have elucidated the primary pathways of absorption.
Gastrointestinal Absorption in Mammalian Models
Studies in laboratory animals have demonstrated that o-toluidine is extensively absorbed from the gastrointestinal tract. who.intepa.gov Following oral administration of radiolabeled o-toluidine hydrochloride to male Sprague-Dawley rats, over 92% of the radioactivity was eliminated in the urine within 24 hours, indicating rapid and significant absorption. nih.gov Similarly, research on male F344 rats showed extensive absorption of orally administered o-toluidine. who.int These findings suggest that ingestion is a significant route for systemic uptake of this compound.
Dermal Absorption Pathways and Contribution to Systemic Exposure
Dermal contact is a recognized route of exposure to o-toluidine, particularly in occupational environments. nih.govpublisso.denih.govindustrialchemicals.gov.aunih.gov The lipid-soluble nature of aromatic amines like o-toluidine suggests it can be readily absorbed through the skin. who.intwho.int While quantitative data on the extent of dermal absorption is limited, studies in workers have provided strong evidence for its contribution to systemic exposure. nih.govnih.gov Elevated levels of o-toluidine have been detected in the urine of workers even when airborne concentrations were low, pointing to significant dermal uptake. nih.goviarc.fr For instance, at a chemical manufacturing facility, post-shift urinary o-toluidine levels were significantly higher than pre-shift levels, a finding attributed in large part to skin contact. nih.gov Research has also documented dermal deposition of o-toluidine on the skin of workers, which decreased substantially after showering. nih.goviarc.fr
Inhalation Absorption in Occupational Settings
Inhalation of o-toluidine as dust, fumes, or vapor is a primary route of exposure in industrial settings. nih.gov Occupational exposure can occur during its production and use in the manufacturing of dyes, pigments, and rubber chemicals. nih.govnih.gov Air monitoring in various industries has documented the presence of o-toluidine in the workroom air. nih.govnih.goviarc.fr Biological monitoring of exposed workers, which shows the presence of o-toluidine and its metabolites in urine, confirms that absorption occurs via the respiratory tract. nih.govwho.intinchem.org Studies have reported airborne concentrations of o-toluidine in various industrial processes, with the highest levels observed during distillation and extraction. nih.govnih.goviarc.fr The presence of o-toluidine in the urine of workers correlates with these airborne exposures, although the dermal route often contributes significantly to the total absorbed dose. nih.goviarc.fr
Biotransformation Pathways and Metabolite Formation
Once absorbed, o-toluidine undergoes extensive metabolism in the body, primarily in the liver. wikipedia.org The biotransformation of o-toluidine involves a series of competing activation and deactivation pathways, leading to the formation of various metabolites that are then excreted. wikipedia.orgnih.gov
N-Acetylation and Hydroxylation of the Aromatic Ring
Key metabolic pathways for o-toluidine in rats include N-acetylation and hydroxylation of the aromatic ring. who.intnih.govwikipedia.orgmdpi.comnih.gov N-acetylation is a major pathway, leading to the formation of N-acetyl-o-toluidine. nih.govwikipedia.org Ring hydroxylation, another significant metabolic route, primarily occurs at the 4-position of the aromatic ring, resulting in metabolites such as 4-amino-m-cresol. who.intnih.govwikipedia.org Cytochrome P450 enzymes in the liver mediate the N-hydroxylation of o-toluidine to form N-hydroxy-o-toluidine, a carcinogenic metabolite. wikipedia.orgnih.gov This metabolite can be further processed to o-nitrosotoluene. wikipedia.org
Sulfate (B86663) and Glucuronide Conjugation
Following hydroxylation, the resulting metabolites can undergo conjugation reactions with sulfate or glucuronic acid. nih.govwikipedia.orgmdpi.comnih.gov These conjugation processes increase the water solubility of the metabolites, facilitating their excretion in the urine. wikipedia.org In rats, sulfate conjugation appears to be the predominant pathway over glucuronide conjugation for o-toluidine metabolites. who.intwho.intwikipedia.org Studies have identified the sulfate and glucuronide conjugates of 4-amino-m-cresol and N-acetyl-4-amino-m-cresol as primary urinary metabolites in rats administered this compound. nih.gov The N-hydroxy-o-toluidine metabolite can also be conjugated with glucuronic acid or sulfate before being transported to the urinary bladder. wikipedia.orgnih.gov
N-Oxidation and N-Hydroxylation to Reactive Intermediates
A critical step in the metabolic activation of o-toluidine is N-oxidation and N-hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver's endoplasmic reticulum. wikipedia.org This process leads to the formation of N-hydroxy-o-toluidine, a carcinogenic metabolite. wikipedia.orgnih.gov This N-hydroxylamine intermediate is a key reactive species that can undergo further transformations. industrialchemicals.gov.au In erythrocytes, the N-hydroxylamine can be metabolized to nitrosobenzene, a process linked to the formation of methemoglobin. publisso.de The N-hydroxy-o-toluidine can also be transported to the urinary bladder, where, especially in an acidic environment, it can be released from conjugates and directly interact with cellular components. wikipedia.org
The formation of these reactive intermediates is a pivotal event, as they are precursors to other reactive species that can bind to macromolecules like DNA and proteins, a process supported by in vivo studies. industrialchemicals.gov.auca.gov
Formation of Nitrosamines and Nitrenium Ions
Following N-hydroxylation, the resulting N-hydroxy-o-toluidine can be further metabolized to o-nitrosotoluene. wikipedia.orgnih.gov This metabolite is implicated in the formation of hemoglobin adducts and is considered a contributor to the compound's carcinogenic potential. nih.govpsu.edu
Another significant pathway involves the formation of highly reactive electrophilic arylnitrenium ions. wikipedia.orgpsu.edu After the initial N-hydroxylation, N-hydroxy-o-toluidine can undergo bio-activation via sulfation or acetylation, catalyzed by cytosolic sulfotransferases or N-acetyltransferases. wikipedia.org This leads to the formation of N-acetoxy-o-toluidine, a reactive ester that can break down to form the electrophilic nitrenium ion. wikipedia.orgpsu.eduresearchgate.net This ion is capable of covalently binding to DNA, a critical step in the initiation of carcinogenesis. industrialchemicals.gov.auwikipedia.orgpsu.edu The formation of these nitrenium ions is a proposed mechanism for the genotoxicity of o-toluidine. researchgate.net
Dimer Formation (e.g., 2-methyl-N4-(2-methylphenyl) benzene-1,4-diamine)
Recent research has identified the formation of dimers as another metabolic pathway for o-toluidine. Specifically, the p-semidine-type homodimer, 2-methyl-N4-(2-methylphenyl)benzene-1,4-diamine (MMBD), has been detected both in vitro after incubation with S9 mix and in the urine of rats exposed to o-toluidine. researchgate.netacs.orgresearchgate.net This head-to-tail dimer is formed through an enzymatic reaction and has demonstrated significant cytotoxic and mutagenic activities, suggesting its potential role in urinary bladder carcinogenesis. researchgate.netresearchgate.net
Distribution and Binding to Biological Macromolecules
The reactive metabolites of o-toluidine can bind to various biological macromolecules, which is a key aspect of its mechanism of action and distribution within the body.
Binding to Hemoglobin and Adduct Formation
o-Toluidine and its metabolites are known to bind to hemoglobin (Hb), forming adducts. publisso.deiarc.fr The formation of o-toluidine-Hb adducts was first observed in rats and has since been a subject of numerous studies. iarc.fr The binding is thought to occur through the reaction of the o-nitrosotoluene metabolite with hemoglobin. nih.govpsu.edu These hemoglobin adducts are stable and can be used as biomarkers for monitoring exposure to o-toluidine, reflecting an average internal burden over the lifespan of erythrocytes (approximately 120 days). publisso.de
Studies in rats have shown a linear dose-response relationship for the binding of radio-labeled o-toluidine to hemoglobin. nih.gov Peak hemoglobin binding was observed 24 hours after administration. nih.gov In humans, hemoglobin adducts of o-toluidine have been detected in both smokers and non-smokers, as well as in occupationally exposed workers, indicating widespread population exposure. publisso.depsu.edu
Hemoglobin Adduct Levels in Human Populations
| Population | o-Toluidine Hb Adduct Concentration (pg/g Hb) | Reference |
|---|---|---|
| Non-smokers (Pregnant Women) | 237 ± 65 | publisso.de |
| Smokers (Pregnant Women) | 289 ± 25 | publisso.de |
| Non-smokers (Male Blood Donors) | 188 ± 19 | publisso.de |
| Smokers (Blond Tobacco) | 290 ± 19 | publisso.de |
| Smokers (Black Tobacco) | 329 ± 22 | publisso.de |
Protein Binding Studies in vivo
In addition to hemoglobin, o-toluidine and its metabolites bind to other proteins, such as albumin. iarc.fr In vivo studies in rats using radio-labeled o-toluidine demonstrated binding to albumin, with peak binding occurring 4 hours after administration. nih.goviarc.fr Covalent binding to proteins has also been observed in various tissues, with the highest levels found in the blood, spleen, kidney, and liver of rats. nih.gov This binding to tissue proteins is a result of the metabolic activation of o-toluidine. iarc.fr For instance, in vitro studies have shown that microsomal preparations can increase the binding of o-toluidine to proteins, implicating cytochrome P450 in this process. iarc.frnih.gov
Elimination and Excretion Profiles
The primary route of elimination for o-toluidine and its metabolites is through the urine. wikipedia.orgnih.gov In rats, a significant portion of an administered dose is excreted in the urine as various metabolites, with smaller amounts eliminated in feces and exhaled air. nih.gov While data on human metabolism is more limited, it is believed that humans and rats share common metabolic pathways, with N-acetyl-o-toluidine being a likely human metabolite. nih.govresearchgate.net
Studies in rats have identified numerous urinary metabolites, including:
4-amino-m-cresol (major metabolite) wikipedia.org
N-acetyl-4-amino-m-cresol wikipedia.orgnih.gov
Azoxytoluene wikipedia.orgnih.gov
o-Nitrosotoluene wikipedia.orgnih.gov
N-acetyl-o-toluidine wikipedia.orgnih.gov
N-acetyl-o-aminobenzyl alcohol wikipedia.orgnih.gov
Anthranilic acid wikipedia.orgnih.gov
N-acetylanthranilic acid wikipedia.orgnih.gov
2-amino-m-cresol wikipedia.org
p-hydroxy-o-toluidine wikipedia.org
N-hydroxy-o-toluidine nih.gov
Conjugation with sulfates and glucuronides is a major detoxification pathway, with sulfate conjugates being more predominant than glucuronide conjugates in rats by a ratio of approximately 6:1. wikipedia.orgnih.gov Unchanged o-toluidine is also excreted in the urine, though the amount can vary. wikipedia.orgnih.gov The rapid excretion of o-toluidine in urine makes it a useful biomarker for recent occupational exposure. publisso.de
Urinary Excretion of o-Toluidine in Humans
| Population | Mean o-Toluidine Excretion (ng/24 hours) | Reference |
|---|---|---|
| Nonsmokers (Riedel et al., 2006) | 105.2 ± 25.6 | iarc.fr |
| Smokers (Riedel et al., 2006) | 204.2 ± 59.1 | iarc.fr |
| Nonsmokers (El-Bayoumy et al., 1986) | 4100 | iarc.fr |
| Smokers (El-Bayoumy et al., 1986) | 6300 | iarc.fr |
Urinary Excretion of o-Toluidine and Metabolites
The primary route of excretion for o-toluidine and its metabolites is through the urine. who.int Research in laboratory animals has shown that a significant portion of an administered dose is eliminated via this pathway within a relatively short period. who.int For instance, in studies involving rats, up to 90% of the administered radioactivity from o-[14C]toluidine was recovered in the urine within 72 hours after exposure. who.int The amount of unchanged o-toluidine excreted in the urine can vary, with one study reporting that 21% of a 500 mg/kg body weight dose was excreted unchanged within 24 hours. nih.gov However, other studies have reported lower amounts, around 5%, of the unchanged compound being excreted. nih.gov
The metabolism of o-toluidine is extensive, with the majority of the compound being biotransformed prior to urinary excretion. nih.gov The main metabolic pathways include ring hydroxylation and N-acetylation. who.int A significant portion of the urinary metabolites are conjugates, with sulfate conjugates being more predominant than glucuronide conjugates by a ratio of 6:1. nih.gov
Key urinary metabolites identified in male Fischer 344 rats following the administration of o-toluidine include:
Azoxytoluene nih.govwikipedia.org
o-Nitrosotoluene nih.govwikipedia.org
N-acetyl-o-toluidine nih.govwikipedia.org
N-acetyl-o-aminobenzyl alcohol nih.govwikipedia.org
N-acetyl-4-amino-m-cresol nih.govwikipedia.org
4-amino-m-cresol nih.govwikipedia.org
Anthranilic acid nih.govwikipedia.org
N-acetylanthranilic acid nih.gov
N-Hydroxy-o-toluidine nih.gov
2-amino-m-cresol nih.gov
p-hydroxy-o-toluidine wikipedia.org
The following table details the urinary excretion of o-toluidine and its metabolites in male Fischer 344 rats after a subcutaneous dose of 400 mg/kg bw of o-[methyl-14C]toluidine. nih.gov
| Metabolite | Percentage of Dose in Urine |
| Sulfate conjugate of 4-amino-m-cresol | 27.8% |
| Sulfate conjugate of N-acetyl-4-amino-m-cresol | 8.5% |
| Sulfate conjugate of 2-amino-m-cresol | 2.1% |
| Glucuronide of 4-amino-m-cresol | 2.6% |
| Glucuronide of N-acetyl-4-amino-m-cresol | 2.8% |
| Unchanged o-toluidine | ~5% |
Data sourced from studies on male Fischer 344 rats. nih.gov
Fecal and Exhaled Carbon Dioxide Excretion
While urinary excretion is the principal route of elimination for o-toluidine, minor amounts are also excreted through feces and as exhaled carbon dioxide. who.intnih.gov Following a single subcutaneous dose of o-(methyl-14C-toluidine) in male F344 rats, a small percentage of the administered radioactivity was recovered in the feces and as exhaled CO2. chemicalbook.com
The table below summarizes the fecal and exhaled carbon dioxide excretion of 14C-labeled o-toluidine in male F344 rats after a single subcutaneous dose of 400 mg/kg. chemicalbook.com
| Excretion Route | Percentage of Dose (24 hours) | Percentage of Dose (48 hours) |
| Feces | 2.4% | 3.3% |
| Exhaled Carbon Dioxide | 1% | 1.4% |
Data from a study on male F344 rats following a single subcutaneous dose. chemicalbook.com
These findings indicate that fecal and respiratory routes are minor pathways for the elimination of o-toluidine and its metabolites. who.int
Toxicological Evaluation and Mechanistic Studies of O Toluidine Hydrochloride
Genotoxic Mechanisms and DNA Interactions of o-Toluidine (B26562) Hydrochloride
o-Toluidine, and by extension its hydrochloride salt, is recognized for its carcinogenic potential, which is intrinsically linked to its ability to interact with and damage genetic material. The genotoxicity of o-toluidine hydrochloride is a multifaceted process involving metabolic activation to reactive intermediates that can directly bind to DNA, form adducts, induce lesions and strand breaks, and generate oxidative stress.
Direct DNA Binding via Nucleophilic Substitution
The metabolism of o-toluidine is a critical precursor to its genotoxic effects. In the body, o-toluidine undergoes metabolic activation, primarily through N-hydroxylation mediated by cytochrome P450 enzymes in the liver, to form N-hydroxy-o-toluidine. nih.gov This metabolite can be further esterified to a reactive ester, N-acetoxy-o-toluidine. wikipedia.org This reactive ester is electrophilic and can form an arylnitrenium ion. wikipedia.org This highly reactive electrophile can then covalently bind to nucleophilic sites on DNA bases, a process known as nucleophilic substitution. wikipedia.orgindustrialchemicals.gov.au This direct binding alters the structure of DNA, leading to mutations and genomic instability. Another proposed activation pathway involves peroxidase-catalyzed reactions that form reactive quinone-imines, which can also bind to DNA. wikipedia.org
DNA Adduct Formation (e.g., dG-C8-o-Tol)
The covalent binding of o-toluidine metabolites to DNA results in the formation of DNA adducts. These adducts are considered a hallmark of chemical carcinogenesis. While the specific adduct dG-C8-o-Tol (an adduct at the C8 position of guanine) has been a focus of research, its direct detection in biological samples has been challenging. researchgate.net However, studies have successfully detected o-toluidine-releasing DNA adducts in human bladder tissue, providing strong evidence for their formation in vivo. researchgate.netnih.gov In a study of bladder tumor samples, adducts of o-toluidine were detected in 11 out of 12 samples. nih.govresearchgate.net The formation of these adducts disrupts the normal functioning of DNA, interfering with replication and transcription, and can lead to mispairing of bases, ultimately causing mutations.
Induction of DNA Lesions and Strand Breaks in vitro and in vivo
o-Toluidine has been shown to induce various forms of DNA damage, including DNA lesions and strand breaks. In vitro studies have demonstrated that o-toluidine can cause DNA strand breakage in several animal cell lines, often without the need for an external metabolic activation system. nih.gov For instance, the alkaline single-cell gel electrophoresis (comet) assay revealed DNA breakage in a human mammary cell line (MCL-5) and in primary cultures of human breast milk cells following treatment with o-toluidine. nih.gov This damage was significantly increased when DNA repair mechanisms were inhibited. nih.gov Evidence for in vivo DNA damage also exists, with one study reporting the induction of DNA single-strand breaks in mice exposed to o-toluidine. who.int Furthermore, observations of DNA damage in cultured human bladder cells, as well as in bladder cells from rats and mice exposed to o-toluidine, support its genotoxic activity in the target organ for its carcinogenicity. wikipedia.org
Oxidative DNA Damage via Reactive Oxygen Species (ROS) Generation
In addition to direct DNA binding, o-toluidine can exert genotoxic effects through the generation of reactive oxygen species (ROS). wikipedia.org Metabolites of o-toluidine, such as 4-amino-3-methylphenol, can undergo autoxidation, leading to the formation of radicals and the subsequent production of ROS like the superoxide (B77818) anion and hydrogen peroxide. nih.govimrpress.com These ROS can induce oxidative stress, causing damage to cellular components, including DNA. nih.gov Studies have shown that o-toluidine metabolites can lead to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, in calf thymus DNA. nih.govnih.gov This oxidative damage can result in single- and double-strand DNA breaks, base modifications, and DNA-protein cross-links, all of which contribute to the mutagenic and carcinogenic potential of o-toluidine. researchgate.net The process of metal-mediated DNA damage by o-toluidine metabolites through the production of hydrogen peroxide is considered relevant to its carcinogenicity. nih.gov
Clastogenic Activity in Mammalian Cells
o-Toluidine has demonstrated clastogenic activity, meaning it can cause structural chromosomal aberrations in mammalian cells. In vitro studies have consistently shown that o-toluidine induces chromosomal aberrations in various cell systems. scbt.comoecd.orginchem.org It has also been found to induce micronuclei in cultured human lymphocytes. scbt.comoecd.org While in vivo tests for chromosomal aberrations in the bone marrow of mice have yielded negative results, the sister chromatid exchange (SCE) assay in mice and the unscheduled DNA synthesis (UDS) test in rats have shown positive results. scbt.comoecd.org The clastogenic activity of o-toluidine is a significant indicator of its genotoxic potential and its ability to induce the large-scale genomic alterations often seen in cancer cells.
Mutagenicity Assessment in Bacterial and Mammalian Systems
Interactive Data Tables
Genotoxicity of this compound
| Genotoxic Endpoint | Test System | Result | Reference |
|---|---|---|---|
| Direct DNA Binding | Metabolic Activation Studies | Formation of reactive electrophiles | wikipedia.orgindustrialchemicals.gov.au |
| DNA Adduct Formation | Human Bladder Tissue | Positive | researchgate.netnih.govresearchgate.net |
| DNA Strand Breaks | Human & Animal Cell Lines (in vitro) | Positive | nih.gov |
| DNA Strand Breaks | Mouse (in vivo) | Positive | who.int |
| Oxidative DNA Damage (8-oxodG) | Calf Thymus DNA (in vitro) | Positive | nih.govnih.gov |
| Chromosomal Aberrations | Mammalian Cells (in vitro) | Positive | scbt.comoecd.orginchem.org |
| Micronuclei Induction | Human Lymphocytes (in vitro) | Positive | scbt.comoecd.org |
| Bacterial Mutagenicity (Ames Test) | Salmonella typhimurium | Generally Negative | who.intinchem.org |
| Mammalian Cell Mutagenicity | Various | Inconsistent | scbt.comoecd.org |
Chromosomal Damage and Aneuploidy Induction
o-Toluidine has demonstrated the potential to induce chromosomal damage and aneuploidy, primarily in in-vitro test systems. Studies have shown that o-toluidine is clastogenic, meaning it can cause breaks in chromosomes, in various mammalian cell lines. who.int For instance, positive results for chromosomal aberrations have been consistently reported in cultured rodent cells, such as Chinese hamster ovary (CHO) cells and the Chinese hamster fibroblast cell line CH1-L. who.intinchem.org The compound has also been found to induce aneuploidy, an abnormal number of chromosomes, in cultured rodent cells. inchem.orgnih.gov
In contrast to the clear evidence from in-vitro studies, in-vivo assays have yielded different results. Tests for chromosomal aberrations in the bone marrow of mice exposed to o-toluidine have been negative. who.intscbt.comoecd.org The Scientific Committee on Occupational Exposure Limits (SCOEL) concluded that o-toluidine causes DNA and chromosomal damage, contributing to its classification as a genotoxic carcinogen. researchgate.net The mechanisms are believed to be complex, involving metabolic activation, the formation of DNA adducts, and the induction of DNA-damaging effects. nih.govresearchgate.netpsu.edu
Sister Chromatid Exchange (SCE) Induction
The induction of sister chromatid exchange (SCE), a process involving the exchange of genetic material between two identical sister chromatids, has been a subject of investigation for o-toluidine, yielding varied results across different test systems. In-vitro studies using human cells have shown that o-toluidine induces SCE. inchem.org Similarly, this compound was found to increase the frequency of SCE in cultured Chinese hamster ovary (CHO) cells. who.intdeepdyve.com
However, results from studies on cultured rodent cells have been described as conflicting. inchem.org In-vivo studies have also produced equivocal outcomes. While some research indicated that SCE assays in mice gave positive results, other studies reported equivocal results for SCE induction in Chinese hamsters treated in vivo. inchem.orgscbt.comoecd.org Despite the inconsistencies, the ability of o-toluidine to induce SCE in certain test systems, particularly in vitro, is considered an indicator of its genotoxic potential. nih.gov
Micronucleus Formation in vitro and in vivo
The assessment of o-toluidine's ability to induce micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division—has shown a notable divergence between in-vitro and in-vivo results. In vitro, o-toluidine has been shown to induce the formation of micronuclei in human lymphocytes. oecd.org
Conversely, multiple in-vivo studies in mice have failed to demonstrate a similar effect. inchem.org Mouse micronucleus tests conducted with intraperitoneal or oral administration of o-toluidine did not show an increase in micronuclei in bone marrow cells. who.intscbt.comoecd.org However, one study reported the induction of micronuclei in the peripheral blood of rats treated in vivo, suggesting that species and tissue-specific differences may exist. nih.gov
Carcinogenicity Research and Tumorigenesis Pathways
Human Epidemiological Studies and Bladder Cancer Incidence
Key studies have provided strong evidence for this association. A retrospective cohort study at a rubber chemical plant in New York, for instance, found a significantly increased risk of bladder cancer among workers with definite exposure to o-toluidine. who.int A re-analysis of this cohort demonstrated a clear exposure-response relationship, where the risk of bladder cancer increased with the cumulative level and duration of exposure. nih.gov Other informative cohort studies of dye workers in the UK, Italy, and Germany have also reported elevated risks of bladder cancer. nih.goviarc.friarc.fr While co-exposure to other carcinogenic aromatic amines was a concern in some earlier studies, more recent analyses have provided substantial evidence that o-toluidine itself is a human bladder carcinogen. nih.goviarc.fr The mean latency period between first exposure and cancer diagnosis was noted in one study to be 23 years. who.int
| Study/Report | Worker Cohort | Key Finding | Citation |
|---|---|---|---|
| NTP Report on Carcinogens | Dye and Rubber-Chemical Workers | Causal relationship between o-toluidine exposure and urinary bladder cancer. | nih.gov |
| Carreón et al. (re-analysis of NIOSH cohort) | U.S. Rubber-Chemical Workers | Statistically significant exposure-response relationship between cumulative exposure and bladder cancer risk. | nih.gov |
| IARC Monograph | General | Classified as a Group 1 agent, carcinogenic to humans. | nih.govresearchgate.net |
| Ward et al. (1991) | Rubber-Chemical Workers | Associated exposure to chemicals including o-toluidine with an increased incidence of bladder cancer. | who.int |
| Pira et al. (2010), Sorahan (2008), Case and Pearson (1954) | Dye and Rubber-Chemical Workers | Multiple cohort studies demonstrating an increased risk of bladder cancer incidence or mortality. | nih.gov |
Animal Bioassays and Tumor Induction (Rats and Mice)
Long-term animal bioassays have demonstrated that this compound is carcinogenic in both rats and mice when administered orally. nih.govnih.gov These studies, particularly a comprehensive bioassay by the National Cancer Institute (NCI), found that the compound induced a variety of benign and malignant tumors at multiple organ sites in both species. who.intnih.govinchem.org
In F344 rats, administration of this compound in the diet led to the induction of several types of tumors. nih.gov Male rats exhibited an increased incidence of subcutaneous fibromas and mesotheliomas of the abdominal cavity or scrotum. nih.govinchem.org Both male and female rats developed sarcomas of the spleen and other organs. nih.gov Female rats specifically showed an increased incidence of mammary gland fibroadenomas and adenomas, as well as transitional-cell carcinomas of the urinary bladder. nih.govinchem.org
In B6C3F1 mice, dietary administration of the compound also resulted in significant tumor induction. nih.gov Male mice developed hemangiosarcomas at various sites, while female mice showed an increased incidence of hepatocellular carcinomas or adenomas. nih.govnih.gov Another study in CD-1 mice reported statistically significant increases in hemangiosarcomas and hemangiomas in the abdominal viscera in both sexes. scbt.cominchem.org
| Species (Strain) | Sex | Tumor Type | Tumor Site(s) | Citation |
|---|---|---|---|---|
| Rat (F344) | Male | Subcutaneous Fibroma | Subcutaneous Tissue | nih.govinchem.org |
| Male | Mesothelioma | Abdominal Cavity/Scrotum | nih.govinchem.org | |
| Male & Female | Sarcoma | Spleen, Other Organs | nih.govnih.gov | |
| Female | Transitional-Cell Carcinoma | Urinary Bladder | nih.govinchem.org | |
| Female | Fibroadenoma, Adenoma | Mammary Gland | nih.govinchem.org | |
| Mouse (B6C3F1/CD-1) | Male | Hemangiosarcoma | Various Sites | nih.govnih.gov |
| Female | Hepatocellular Carcinoma, Adenoma | Liver | nih.govnih.gov | |
| Male & Female | Hemangioma, Hemangiosarcoma | Abdominal Viscera | scbt.cominchem.org |
Urinary Bladder Tumors (Papillomas and Carcinomas)
Consistent with findings from human epidemiological studies, animal bioassays have confirmed the urinary bladder as a target organ for o-toluidine-induced carcinogenicity, particularly in rats. In a key NCI study, female F344 rats fed a diet containing this compound developed a significant incidence of transitional-cell carcinomas of the urinary bladder. nih.govnih.govinchem.org Other studies have corroborated this finding, reporting the induction of both transitional cell papillomas and carcinomas in the urinary bladders of female rats. scbt.comoecd.org
In male rats, the evidence has been less consistent. One study involving male Charles River CD rats noted a non-statistically significant increase in the incidence of transitional-cell carcinomas of the bladder. cdc.gov Research into the mechanisms suggests that metabolic activation is crucial, and that the metabolite o-nitrosotoluene may be more potent in inducing bladder tumors in rats than the parent compound, o-toluidine. researchgate.net The induction of urinary bladder tumors in animal models provides crucial evidence supporting the biological plausibility of the findings in exposed human populations. nih.gov
Liver Carcinomas
Studies in animal models have demonstrated the potential of this compound to induce liver tumors. In a bioassay conducted by the National Cancer Institute (NCI), female B6C3F1 mice administered this compound in their diet showed a significantly increased incidence of hepatocellular carcinomas or adenomas. nih.govnih.govinchem.org Specifically, the incidence of these liver tumors was considerably higher in dosed females compared to control groups. nih.gov While the incidence in male mice was only slightly higher than in controls, the results in females were statistically significant. nih.gov
Another study comparing the carcinogenicity of this compound and its metabolite, o-nitrosotoluene, in male F-344 rats found that o-nitrosotoluene induced significantly more liver tumors (20/30 rats) than this compound (3/30 rats). nih.gov This suggests that the N-oxidation metabolite plays a crucial role in the development of liver cancer. nih.gov
It's noteworthy that other isomers of toluidine, such as m-toluidine (B57737) and p-toluidine, have also been found to induce liver tumors in mice. nih.gov The induction of liver tumors is a common finding for aromatic amines in animal cancer bioassays. ca.gov
Table 1: Incidence of Liver Tumors in Female B6C3F1 Mice
| Treatment Group | Hepatocellular Adenoma or Carcinoma Incidence |
| Control | Not specified in available data |
| Low-Dose this compound | Significantly increased nih.gov |
| High-Dose this compound | Significantly increased nih.gov |
Hemangiosarcomas and Hemangiomas (Spleen, Adipose Tissue)
Administration of this compound has been linked to the development of vascular tumors, specifically hemangiosarcomas and hemangiomas, in multiple organs in animal studies. In a National Cancer Institute (NCI) bioassay, male B6C3F1 mice treated with this compound showed an increased incidence of hemangiosarcomas at various sites. nih.govepa.gov Another study involving CD-1 mice given the compound in their diet also reported significantly increased incidences of both hemangiosarcomas and hemangiomas of the abdominal viscera in both sexes. inchem.orgscbt.comwho.int
In F344 rats, this compound induced sarcomas of the spleen in both males and females. nih.govnih.gov These splenic tumors included angiosarcomas and, in some cases, osteosarcomas. iarc.fr The combined incidence of sarcomas, angiosarcomas, and osteosarcomas of the spleen was significantly elevated in high-dose female rats. who.int The sarcomas often appeared to originate in the splenic red pulp or capsule and were associated with fibrosis and pigmentation. nih.govpsu.edu In some instances, these tumors metastasized to the peritoneal cavity and other abdominal organs. nih.govpsu.edu
The development of these vascular and splenic tumors is a notable toxicological effect of this compound. nih.gov Hemangiosarcomas, while relatively uncommon, have been observed in rodent studies with other chemical compounds as well. oup.com
Table 2: Incidence of Splenic Sarcomas in F344 Rats
| Sex | Treatment Group | Combined Incidence of Sarcomas, Angiosarcomas, and Osteosarcomas of the Spleen |
| Female | Control | 0/20 |
| Female | Low-Dose | 9/49 |
| Female | High-Dose | 12/49 (p=0.01) |
| Male | Control | 0/20 |
| Male | Low-Dose | 8/49 |
| Male | High-Dose | 4/42 |
Mammary Gland Tumors
Studies in female F344 rats have demonstrated a link between the administration of this compound and an increased incidence of mammary gland tumors. nih.govnih.gov Specifically, a bioassay revealed an increased occurrence of fibroadenomas or adenomas of the mammary gland in dosed female rats compared to controls. nih.govnih.gov The statistical analysis concluded that this increase is associated with the administration of this compound. nih.gov
In a comparative study, this compound induced a significantly higher number of mammary tumors (13/30) in male F-344 rats compared to its metabolite, o-nitrosotoluene (3/30). nih.gov This finding suggests that mechanisms other than N-oxidation may be more critical in the development of mammary tumors induced by this compound. nih.gov Another study also reported an increased incidence of mammary gland fibroadenomas in male rats exposed to this compound. psu.edu
Table 3: Incidence of Mammary Gland Tumors
| Species/Sex | Compound | Tumor Incidence |
| Female F344 Rats | This compound | Increased incidence of fibroadenomas/adenomas nih.govnih.gov |
| Male F-344 Rats | This compound | 13/30 nih.gov |
| Male F-344 Rats | o-Nitrosotoluene | 3/30 nih.gov |
Peritoneal and Subcutaneous Tumors
Exposure to this compound has been shown to induce tumors in the peritoneum and subcutaneous tissues of rats. In male F344 rats, administration of the chemical led to the development of mesotheliomas in the abdominal cavity. nih.govnih.gov Furthermore, an increased incidence of subcutaneous fibromas was observed in male rats. nih.govnih.govepa.gov
A comparative study found that both this compound and its metabolite, o-nitrosotoluene, induced a comparable number of peritoneal tumors. nih.gov In a separate study, oral administration of this compound to male rats resulted in an increased incidence of subcutaneous fibromas and fibrosarcomas (combined). iarc.fr The induction of peritoneal sarcomas was also noted in another study with male rats. iarc.fr
The sarcomas found in the abdominal cavity were sometimes extensive, making it difficult to pinpoint the exact site of origin, though the spleen was often heavily involved. nih.govpsu.edu These findings indicate that this compound is carcinogenic to the peritoneal and subcutaneous tissues in rats.
Table 4: Incidence of Peritoneal and Subcutaneous Tumors in Male Rats
| Tumor Type | Species | Compound | Incidence |
| Mesotheliomas (abdominal cavity) | F344 Rats | This compound | Increased nih.govnih.gov |
| Subcutaneous Fibromas | F344 Rats | This compound | Increased nih.govnih.govepa.gov |
| Peritoneal Tumors | F-344 Rats | This compound | Comparable to o-nitrosotoluene nih.gov |
| Subcutaneous Fibromas/Fibrosarcomas | Charles River CD Rats | This compound | Increased iarc.fr |
| Peritoneal Sarcomas | Male Rats | This compound | Increased iarc.fr |
Role of N-Oxidation Metabolites in Carcinogenesis (e.g., o-nitrosotoluene)
The metabolic activation of o-toluidine is considered a critical step in its carcinogenic activity, with N-oxidation metabolites playing a significant role. nih.gov One of the key metabolites is o-nitrosotoluene, which is formed via the N-hydroxylation of o-toluidine to N-hydroxy-o-toluidine in the liver, a reaction mediated by cytochrome P450 enzymes. psu.eduwikipedia.org
A comparative carcinogenicity study in male F-344 rats demonstrated that o-nitrosotoluene is a more potent carcinogen for the bladder and liver than its parent compound, this compound. nih.govpsu.edu In this study, o-nitrosotoluene induced significantly more bladder and liver tumors. nih.gov This suggests that N-oxidation is a crucial pathway for the induction of these specific cancers. nih.gov
However, the same study showed that both this compound and o-nitrosotoluene induced a similar number of peritoneal tumors and fibromas of the skin and spleen. nih.gov Interestingly, this compound led to a higher incidence of mammary tumors than o-nitrosotoluene. nih.gov These findings indicate that while N-oxidation is important for bladder and liver carcinogenesis, other mechanisms may be involved in tumor formation at other sites. nih.gov
The formation of hemoglobin adducts is thought to result from the metabolite o-nitrosotoluene. psu.edu It is also suspected that o-nitrosotoluene is a primary contributor to the development of bladder cancer in rats. wikipedia.org The genotoxicity of o-toluidine is also linked to its N-oxidized metabolites, which have shown mutagenic activity in certain assays. iarc.fr
Cell Proliferation and Preneoplastic Indicators
Exposure to this compound has been associated with cellular changes that are indicative of preneoplastic conditions. In studies with F344 rats, the administration of the compound led to splenic congestion with hemosiderosis and extramedullary hematopoiesis, as well as hypercellularity in the bone marrow. scbt.com
In the spleen, dose-dependent incidences of fibrosis in the parenchyma and/or capsule have been observed in F344 rats fed diets containing this compound. nih.gov These fibrotic changes were often seen in association with the development of splenic sarcomas. nih.gov
Furthermore, in male F344/N rats, dietary exposure to this compound for 13 or 26 weeks caused mesothelial hyperplasia. nih.gov This proliferative lesion is a potential precursor to mesothelioma. nih.gov The study also noted an accumulation of hemosiderin pigment in the renal tubule epithelium. nih.gov
In the urinary bladder of male rats, transitional-cell hyperplasia, considered a precancerous lesion, was significantly increased after 13 or 26 weeks of exposure to o-toluidine. nih.gov These findings on cell proliferation and preneoplastic indicators provide further evidence for the carcinogenic potential of this compound.
Cytotoxicity Studies in vitro
The cytotoxic effects of this compound have been investigated in various in vitro systems. While o-toluidine itself is generally not mutagenic in standard bacterial tests like the Salmonella/microsome assay, its N-oxidized metabolites, N-hydroxy-o-toluidine and o-nitrosotoluene, exhibit marked mutagenic responses in the presence of metabolic activation. iarc.fr
In mammalian cells, o-toluidine has been shown to be clastogenic, meaning it can cause chromosomal damage. who.int Although there is some uncertainty regarding its genotoxicity in vivo, some positive results have been reported. who.int
One study noted that this compound has genotoxic effects, which may be due to its ability to react with DNA. biosynth.com However, the precise mechanism of this genotoxicity is not fully understood. biosynth.com
It has also been reported that a single oral dose of the parent compound, o-toluidine, can inhibit DNA synthesis in mouse testicular tissue. industrialchemicals.gov.au
Organ-Specific Toxicological Effects (Non-Carcinogenic)
This compound, a compound used in the manufacturing of dyes and other chemicals, has been the subject of numerous toxicological studies. epa.gov These investigations have revealed a range of non-carcinogenic effects on various organs. This article details the specific toxicological impacts on the hematological system, spleen, liver, kidneys, testes, and bladder mucosa.
Hematological Effects: Methemoglobinemia and Anemia Induction
Exposure to this compound is known to induce significant hematological effects, primarily methemoglobinemia and anemia. epa.gov Methemoglobinemia is a condition characterized by the presence of a higher than normal level of methemoglobin in the blood. longdom.org This oxidized form of hemoglobin is incapable of binding and transporting oxygen, leading to clinical signs of central nervous system depression and cyanosis, a bluish discoloration of the skin. epa.gov
Chronic exposure in animal studies has been shown to cause a spectrum of blood-related issues including methemoglobinemia, reticulocytosis (an increase in immature red blood cells), and anemia. epa.gov The development of methemoglobinemia can occur after acute or chronic exposure. longdom.orglongdom.org Studies in rats have demonstrated that administration of o-toluidine leads to increased methemoglobin levels. un.org The metabolism of certain drugs, such as the local anesthetic prilocaine (B1678100), to o-toluidine is a known cause of induced methemoglobinemia. longdom.orglongdom.org
The anemic effects are a direct consequence of the oxidative stress on red blood cells, leading to their premature destruction (hemolysis). This is consistent with findings of enhanced erythrocytic destruction in rats administered o-toluidine. nih.gov
| Effect | Description | Key Findings in Animal Studies |
|---|---|---|
| Methemoglobinemia | Increased levels of oxidized hemoglobin, reducing oxygen transport. longdom.org | Observed in rats and mice, leading to cyanosis and central nervous system depression. epa.gov |
| Anemia | Reduction in red blood cells or hemoglobin. | Induced in animal models through chronic exposure, linked to red blood cell destruction. epa.govnih.gov |
| Reticulocytosis | Increased number of immature red blood cells. | Reported in animal studies as a compensatory response to anemia. epa.gov |
Splenic Toxicity: Congestion, Hemosiderosis, Extramedullary Hematopoiesis
The spleen is a primary target organ for this compound toxicity, exhibiting a triad (B1167595) of effects: congestion, hemosiderosis, and extramedullary hematopoiesis. nih.govnih.gov These effects are largely secondary to the hematological changes induced by the compound. canada.ca
Splenic congestion, characterized by enlargement and a discolored appearance, is a consistent finding in rats exposed to this compound. nih.gov This is often accompanied by a significant increase in spleen weight. nih.govjst.go.jp The congestion is a result of the spleen's role in filtering damaged red blood cells from circulation.
Hemosiderosis, the excessive accumulation of iron-containing pigment (hemosiderin) in tissues, is prominently observed in the spleen of exposed animals. nih.govnih.gov This is a direct consequence of the breakdown of red blood cells and the release of hemoglobin. The accumulation of hemosiderin pigment is a key microscopic finding in the spleens of rats administered o-toluidine. nih.gov
Extramedullary hematopoiesis, the formation of blood cells outside of the bone marrow, is another characteristic response to o-toluidine exposure. nih.gov This compensatory mechanism is initiated to counteract the anemia caused by the destruction of red blood cells. nih.gov In addition to these effects, splenic fibrosis and capsular fibrosis have also been reported. nih.govnih.gov
| Effect | Description | Key Findings in Animal Studies |
|---|---|---|
| Congestion | Enlargement and engorgement of the spleen with blood. nih.gov | Markedly increased spleen weights and gross discoloration observed in rats. nih.govjst.go.jp |
| Hemosiderosis | Excessive deposition of iron pigment (hemosiderin). nih.gov | Prominent accumulation of hemosiderin in the red pulp of the spleen in rats. nih.govjst.go.jp |
| Extramedullary Hematopoiesis | Blood cell formation outside the bone marrow. nih.gov | Observed as a compensatory response to anemia in exposed animals. nih.gov |
| Splenic Fibrosis | Formation of excess fibrous connective tissue in the spleen. nih.gov | Reported in rats fed diets containing this compound. toxpath.org |
Hepatic Toxicity: Liver Necrosis and Fatty Metamorphosis
The liver is another organ susceptible to the toxic effects of this compound. Studies in rats have revealed evidence of liver necrosis and fatty metamorphosis. industrialchemicals.gov.au Liver cell necrosis was observed in rats treated with the compound. industrialchemicals.gov.au In some studies, o-toluidine administration led to enlarged livers and increased liver weights. nih.govjst.go.jp
Microscopic examination has shown cytoplasmic vacuolization and oval cell hyperplasia in the livers of exposed rats. nih.gov While o-toluidine and its metabolites can induce hepatotoxicity, such as hepatocellular hypertrophy, some studies indicate that they may not cause the same degree of hemosiderin deposition in the liver as seen in the spleen. jst.go.jp In mice, administration of this compound has been associated with the induction of hepatocellular carcinomas or adenomas in females. nih.gov
Renal Toxicity: Chronic Inflammation and Hemosiderin Deposition
The kidneys are also affected by exposure to this compound. Chronic inflammation and the deposition of hemosiderin are key findings in animal studies. nih.gov While the compound did not cause hyaline droplet accumulation, a common sign of kidney damage, it did lead to the accumulation of hemosiderin pigment within the renal tubule epithelium. nih.gov This renal pigmentation was observed in male rats exposed for two years. ornl.gov The severity of this change was found to progress with continuous exposure. nih.gov
Testicular Degeneration and Reproductive Effects
This compound has been shown to have adverse effects on the male reproductive system. Studies in male rats have demonstrated testicular degeneration, characterized by a decrease in the germinal epithelium of the seminiferous tubules. canada.canih.gov This was observed in rats exposed to the compound for 26 weeks. canada.ca Furthermore, o-nitrotoluene, a related compound that can be metabolized to o-toluidine, has also been shown to cause testicular degeneration in rats. nih.gov In addition to testicular effects, mesotheliomas in the epididymis have been reported in rats exposed to this compound. iarc.fr
Effects on Bladder Mucosa (Hyperplasia)
The urinary bladder is a significant target for o-toluidine toxicity, with hyperplasia of the bladder mucosa being a notable non-carcinogenic effect. epa.govjst.go.jpiarc.fr Hyperplasia, an increase in the number of cells, in the transitional epithelium of the urinary bladder was observed in a significant percentage of rats exposed to this compound for 13 and 26 weeks. iarc.fr Studies have shown a sequential progression of bladder lesions, starting with edematous changes and hemorrhage, followed by the formation of granulation tissue and ultimately leading to diffuse hyperplasia. nih.gov This hyperplastic response is considered a pre-cancerous lesion. psu.edu
Neurological Manifestations (Central Nervous System Depression)
Exposure to o-toluidine and its hydrochloride salt can lead to significant neurological effects, primarily manifesting as central nervous system (CNS) depression. epa.govchemicalbook.com This condition is a prominent clinical sign in cases of both acute and chronic exposure. epa.govchemicalbook.com The underlying mechanism for CNS depression is largely attributed to the compound's hematotoxic effects, specifically the induction of methemoglobinemia. chemdad.comnj.gov
This compound's metabolic activity is believed to involve the formation of reactive intermediates. Once absorbed, the compound facilitates the oxidation of ferrous iron in hemoglobin to the ferric state, forming methemoglobin. chemdad.com This reduces the oxygen-carrying capacity of the blood, leading to a state of systemic oxygen deprivation (anoxia), which in turn results in neurological disorders and cyanosis. chemdad.comnj.govnj.gov High levels of exposure can severely impair the blood's ability to transport oxygen, which is a direct cause of symptoms like headache, fatigue, and dizziness. nj.govnj.gov
Studies on workers have identified CNS depression as a consequence of long-term exposure, with symptoms including dizziness, headache, and confusion. epa.gov Acute exposure can also produce clear signs of CNS depression. chemicalbook.com A range of neurological symptoms has been associated with exposure to this compound, reflecting varying degrees of CNS depression. These manifestations include headache, dizziness, drowsiness, confusion, weakness, irritability, stupor, lethargy, and in severe cases, unconsciousness and collapse. nj.govnoaa.govnj.gov Some reports also note the potential for toxic psychosis. noaa.gov
While the primary mechanism is linked to methemoglobinemia, some findings suggest this compound may also directly damage the nervous system. nj.govnj.gov However, detailed toxicological studies that specifically assess direct neurological damage independent of anoxic effects are not extensively available. who.int Comparative toxicity studies in rats exposed to this compound noted significant effects on the spleen, kidneys, and liver, but did not focus on specific neurological endpoints beyond general observations of toxicity. nih.gov
The following table summarizes the neurological manifestations of this compound-induced CNS depression as reported in scientific literature.
| Neurological Manifestation | Description | Supporting Sources |
| Dizziness | A sensation of spinning or unsteadiness. | epa.govchemicalbook.comnj.govnoaa.gov |
| Headache | Pain in the head. | epa.govchemicalbook.comnj.govnj.govnoaa.gov |
| Confusion | A state of bewilderment or lack of clarity. | epa.govnj.govnj.gov |
| Drowsiness | A state of sleepiness or lethargy. | nj.govnoaa.govnj.gov |
| Weakness | Lack of physical strength. | nj.govnoaa.govnj.gov |
| Stupor | A state of near-unconsciousness or insensibility. | noaa.gov |
| Lethargy | A lack of energy and enthusiasm. | noaa.gov |
| Unconsciousness | The state of being unconscious. | noaa.gov |
| Collapse | To fall down suddenly due to illness or weakness. | nj.govnj.gov |
| Toxic Psychosis | A mental disorder with a physical cause affecting the brain. | noaa.gov |
Analytical Methodologies and Biomarkers for O Toluidine Hydrochloride
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for the analytical determination of o-toluidine (B26562). Gas and liquid chromatography, paired with various detectors, offer the selectivity and sensitivity required for tracing this compound and its metabolites.
Gas chromatography is a widely employed technique for the analysis of o-toluidine, particularly in air and biological samples. The choice of detector—Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS)—depends on the required sensitivity and selectivity of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and specific method for determining o-toluidine in urine. researchgate.net To enhance volatility and improve chromatographic separation, a derivatization step is typically required. researchgate.net One common procedure involves extracting the o-toluidine from the sample with a solvent like hexane (B92381), followed by derivatization with anhydrous pentafluoropropionic acid. researchgate.net Another approach uses heptafluorobutyric anhydride (B1165640) as the derivatizing agent. researchgate.net The resulting derivatives are then analyzed by GC-MS, often using a capillary column such as a BPX5MS or HP-5MS. researchgate.netresearchgate.net This method is highly sensitive, with detection limits reported as low as 0.02 µg/L in urine. researchgate.net
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method often used for analyzing o-toluidine in workplace air samples. nih.gov Air is collected using a sorbent tube, and the analyte is then desorbed with a solvent like absolute ethanol. nih.gov The resulting solution is injected into the GC-FID system, typically equipped with a capillary column like the HP-INNOWax, for quantification. nih.gov This technique has been validated for determining o-toluidine concentrations at the parts-per-million (ppm) level. osha.gov A comprehensive approach for estimating worker exposure can involve analyzing air samples with capillary gas chromatography with flame ionization detection, which has a limit of detection of 1 microgram. nih.gov
Gas Chromatography with Electron Capture Detection (GC-ECD) offers high sensitivity for halogenated compounds. For o-toluidine analysis, this requires a derivatization step using a halogen-rich reagent, such as heptafluorobutyric acid anhydride (HFAA), to form a product that is highly responsive to the ECD. researchgate.netosha.gov The analysis of water samples for o-toluidine may involve extraction followed by analysis using GC with electron capture detection, achieving detection limits in the range of 0.1–0.6 µ g/litre . who.int
Table 1: Summary of Gas Chromatography (GC) Methods for o-Toluidine Analysis
| Detector | Matrix | Sample Preparation/Derivatization | Typical Column | Detection Limit | Reference(s) |
|---|---|---|---|---|---|
| MS | Urine | Hexane extraction, derivatization with pentafluoropropionic acid. | BPX5MS | 0.02 µg/L | researchgate.net |
| MS | Urine | Toluene (B28343) extraction, derivatization with heptafluorobutyric anhydride. | Capillary Column | 0.02-0.20 µg/mL (linear range) | researchgate.net |
| FID | Air | Desorption from silicone tube with absolute ethanol. | HP-INNOWax | 0.18 µg/mL | nih.gov |
| ECD | Air | Derivatization with heptafluorobutyric acid anhydride (HFAA). | Capillary Column | Not specified | osha.gov |
| ECD | Water | Extraction and brominated ether extraction. | Not specified | 0.1–0.6 µg/L | who.int |
High-Performance Liquid Chromatography (HPLC) provides a versatile alternative to GC, particularly for less volatile or thermally sensitive metabolites of o-toluidine.
HPLC with Electrochemical Detection (ECD) is a highly sensitive method developed for the determination of o-toluidine and aniline (B41778) in urine samples from exposed workers. nih.gov The method demonstrates excellent detection limits, reaching 0.6 µg/L for o-toluidine. nih.gov Recoveries from spiked urine samples are high, averaging 86%. nih.gov This technique is also used to determine impurities like o-toluidine in pharmaceutical preparations, with a detection limit of 0.8 ng/mL at a glassy carbon electrode. researchgate.net
HPLC with Ultraviolet (UV) Detection is another common approach. It has been applied to quantify o-toluidine in various matrices, including textiles and toys, after a reductive cleavage process of azo dyes. iarc.fr The analysis is often performed on a reversed-phase C18 column. researchgate.net For pharmaceutical analysis, a mobile phase consisting of a buffer, methanol, and acetonitrile (B52724) can be used, with detection at a specific wavelength, such as 225 nm. researchgate.net
Table 2: Summary of High-Performance Liquid Chromatography (HPLC) Methods for o-Toluidine Analysis
| Detector | Matrix | Sample Preparation | Typical Column | Detection Limit | Reference(s) |
|---|---|---|---|---|---|
| Electrochemical (ECD) | Urine | Direct analysis of urine specimens. | Not specified | 0.6 µg/L | nih.gov |
| Electrochemical (ECD) | Pharmaceuticals | Analysis at a glassy carbon electrode (+0.85 V). | Not specified | 0.8 ng/mL | researchgate.net |
| UV | Toys | Sodium dithionite (B78146) reductive cleavage. | HPLC/UV | 0.2 µg/g | iarc.fr |
| UV | Pharmaceuticals | Reversed-phase chromatography. | C18 Hypersil BDS | 1.25–80 µg/mL (range) | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly valuable for complex biological matrices and for identifying metabolites.
LC-MS/MS has been used to quantify o-toluidine and its metabolites in the urine of workers at processing plants. nih.gov A significant advantage of some LC-MS/MS methods is the ability to analyze samples with minimal pretreatment, such as requiring no derivatization or extraction from a urine sample. oup.com The analysis is typically performed in multiple reaction monitoring (MRM) positive mode, which provides excellent specificity. nih.gov The method is sensitive enough to detect o-toluidine in textiles at a level of 37.9 µg/mL after extraction. iarc.fr For biomonitoring, an enzymatic deconjugation method can be employed before LC-MS analysis to measure both free and metabolized forms of o-toluidine. nih.gov
Table 3: Applications of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for o-Toluidine Analysis
| Matrix | Sample Preparation | Key Feature | Detection Limit | Reference(s) |
|---|---|---|---|---|
| Urine | Enzymatic deconjugation (β-glucuronidase/arylsulfatase). | Quantifies o-toluidine and its metabolites separately. | Satisfiable limits of determination | nih.gov |
| Urine | Simple dilution, no extraction or derivatization. | Simple and straightforward for routine use. | < 10 µg/L | oup.com |
| Textiles | Buffer extraction, decolorization, solvent extraction. | High selectivity for complex matrices. | 37.9 µg/mL | iarc.fr |
| Rat Plasma | Liquid-liquid extraction. | Simultaneous quantification of parent drug and metabolites. | 20.00 pg/mL (linear range start) | nih.gov |
Sample Preparation and Extraction Protocols for Various Matrices
The reliability of any analytical method heavily depends on the protocol used to collect and prepare the sample. Specific procedures have been established for air and biological samples to ensure the stability and accurate measurement of o-toluidine.
Monitoring airborne o-toluidine in occupational settings is crucial for exposure assessment. Two primary methods are used for personal and area sampling. who.int
Acid-Coated Filters : This method involves drawing air through a glass fiber filter that has been treated with a non-volatile acid, such as sulfuric acid. osha.govwho.int The airborne o-toluidine, which is a basic amine, is trapped on the filter as a more stable and less volatile amine salt. osha.gov The filter is later desorbed with a neutralizing solution for analysis, often by HPLC. who.int This method is suitable for collecting a number of aromatic amines. osha.gov
Silica (B1680970) Gel Tubes : This is a common method for collecting a wide range of volatile organic compounds. who.int Air is pumped through a tube packed with silica gel, which adsorbs the o-toluidine. osha.gov The collected compound is then desorbed using a solvent, typically ethanol, and analyzed by GC. nih.govosha.gov To improve the collection of airborne analytes, a sampling train consisting of an acid-treated glass fiber filter in series with a large capacity silica gel tube can be utilized. nih.gov
Table 4: Comparison of Air Sampling Methods for o-Toluidine
| Sampling Medium | Principle of Collection | Analytical Technique | Advantages | Reference(s) |
|---|---|---|---|---|
| Acid-Coated Filter | Traps amine as a stable salt. | HPLC | Good stability of collected analyte. | osha.govwho.int |
| Silica Gel Tube | Adsorption onto solid sorbent. | GC | Validated by NIOSH for o-toluidine. | nih.govosha.govwho.int |
Biomonitoring of o-toluidine in urine and blood provides a direct measure of an individual's exposure and uptake.
Urine Sample Processing : Urine is a key matrix for assessing recent exposure to o-toluidine. nih.govpublisso.de Sample preparation can range from simple dilution to more complex extraction and derivatization procedures. oup.com Liquid-liquid extraction using solvents like toluene or hexane is common before GC analysis. researchgate.net To measure total o-toluidine (both the parent compound and its conjugated metabolites), a hydrolysis step is necessary. This can be achieved through alkaline hydrolysis or, more specifically, through enzymatic deconjugation using β-glucuronidase and arylsulfatase. nih.gov The sum of urinary o-toluidine and its metabolites, such as N-(4-hydroxy-2-methylphenyl) acetamide (B32628) and 4-amino-m-cresol, can serve as a reliable index for biological monitoring. nih.gov
Blood Sample Processing : Blood analysis is typically focused on measuring o-toluidine-hemoglobin adducts. who.int These adducts are formed when o-toluidine or its metabolites bind to the hemoglobin in red blood cells. Since red blood cells have a lifespan of about 120 days, hemoglobin adducts serve as biomarkers of cumulative or long-term exposure. nih.govpublisso.de The analysis involves base-hydrolyzable protein adducts, which can be measured by HPLC with fluorescence detection or GC/ECD after appropriate sample workup. nih.gov
Wastewater and Solid Waste Extraction
The detection and quantification of o-toluidine in environmental samples like wastewater and solid waste are critical for monitoring industrial discharge and environmental contamination. Various analytical methods are employed for its extraction, often involving sophisticated chromatographic techniques.
For wastewater analysis, o-toluidine has been identified in samples from industrial and publicly owned treatment works, as well as in wastewater from synthetic fuel production. iarc.fr Methods for analysis often involve liquid chromatography coupled with mass spectrometry (LC/MS) or electrochemical detection (ECD), which provide high sensitivity with detection limits in the nanomolar range. iarc.fr One specific method for textile wastewater involves the reduction of azo dyes to aromatic amines, including o-toluidine, using sodium dithionite under alkaline conditions, followed by liquid-liquid extraction and dispersive liquid-liquid microextraction, and finally analysis by gas chromatography-mass spectrometry (GC-MS). chrom-china.com Another approach for purification from wastewater involves separation using a static settlement separator after specific chemical reactions. google.com
For solid waste, standardized methods developed for semivolatile organic compounds are applicable. The US Environmental Protection Agency (EPA) provides several methods for extracting organic compounds from solid samples, which can be adapted for o-toluidine. These include:
Soxhlet extraction (Methods 3540, 3541, 3542) researchgate.net
Pressurized fluid extraction (Method 3545) researchgate.net
Microwave extraction (Method 3546) researchgate.net
Ultrasonic extraction (Method 3550) researchgate.net
After extraction, acid-base partition cleanup (Method 3650) may be necessary to remove interferences, particularly if gas chromatography is used for the final analysis. researchgate.net Solid-phase extraction (SPE) is another viable technique, where an aqueous sample is passed through a solid sorbent that traps the analytes, which are then eluted with an organic solvent. researchgate.net The analysis of the resulting extract can be performed using methods such as GC or high-performance liquid chromatography (HPLC). researchgate.net
Response surface methodology (RSM) has been used to optimize the removal of o-toluidine from wastewater through adsorption on sugarcane bagasse, investigating parameters like temperature, pH, initial concentration, and adsorbent dose. researchgate.net
Food and Beverage Sample Preparation
o-Toluidine has been detected in various food and beverage products. Sample preparation is a crucial step to isolate the compound from the complex food matrix before analysis.
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) has been used to analyze food and beverage samples. nih.gov Unspecified isomers of toluidine have been found in kale, celery (1.1 mg/kg), and carrots (7.2 mg/kg). iarc.frnih.gov o-Toluidine has also been identified as one of the volatile aroma components in black tea. iarc.frnih.gov
The preparation of samples varies depending on the food type. For instance, in the analysis of vanillin (B372448) in milk powder, a sample preparation method involves dissolving the powder in a buffer, followed by protein precipitation with acetonitrile and centrifugation. plos.org While this method was for vanillin, similar principles of extraction and cleanup can be applied for other analytes like o-toluidine. For soft drinks, sample preparation and extraction methods are modified from those used for other analyses. researchgate.net A general procedure for flour-based products involves defatting the sample with petroleum spirit, air-drying, and then proceeding with extraction. researchgate.net
The table below summarizes findings on o-toluidine in food items.
| Food Item | Compound Detected | Concentration | Reference |
| Kale, Celery | Toluidine (unspecified isomers) | 1.1 mg/kg | iarc.frnih.gov |
| Carrots | Toluidine (unspecified isomers) | 7.2 mg/kg | iarc.frnih.gov |
| Black Tea | o-Toluidine | Identified in volatile aroma | iarc.frnih.gov |
Biological Monitoring and Biomarkers of Exposure
Biological monitoring is essential for assessing human exposure to o-toluidine, particularly in occupational settings. Several biomarkers have been identified that reflect the internal dose of the compound.
Urinary o-Toluidine and N-Acetyl Metabolites
The measurement of o-toluidine and its metabolites in urine is a common method for biomonitoring recent exposure. publisso.denih.gov Following absorption, o-toluidine is metabolized in the body, with N-acetylation and hydroxylation being major pathways. europa.eu The resulting metabolites, including unchanged o-toluidine, N-acetyl-o-toluidine, and various hydroxylated forms like 4-amino-m-cresol, are excreted in the urine. europa.eunih.gov
Analytical methods for urinary o-toluidine often use high-performance liquid chromatography (HPLC) with electrochemical detection, achieving detection limits as low as 0.6 µg/L. nih.gov Capillary gas chromatography with electron capture detection is also used, with GC/MS coupling recommended for more specific determination. publisso.de
Studies have shown elevated urinary o-toluidine levels in occupationally exposed workers compared to unexposed individuals. nih.govnih.gov For instance, post-shift urine samples from exposed workers showed higher concentrations of the compound. nih.gov Smoking is another source of exposure, with some studies reporting higher urinary o-toluidine levels in smokers compared to non-smokers. iarc.frpublisso.de However, in occupationally exposed workers, the influence of smoking on urinary o-toluidine levels may be less significant compared to the workplace exposure itself. nih.gov Urinary levels provide a snapshot of exposure over the preceding 24 hours due to the compound's rapid excretion. publisso.de
The table below shows examples of urinary o-toluidine concentrations in different populations.
| Population | Sample Type | Mean Concentration (µg/L) | Notes | Reference |
| Smokers | Urine | 1.7 ± 1.6 | Control group | iarc.frpublisso.de |
| Non-smokers | Urine | Not detected | Control group | iarc.frpublisso.de |
| Exposed Smokers (post-shift) | Urine | 132.1 ± 153.1 | - | publisso.de |
| Exposed Non-smokers (post-shift) | Urine | 80.1 ± 94.0 | - | publisso.de |
Breath Gas Analysis for o-Toluidine Detection
Breath gas analysis is emerging as a non-invasive method for real-time monitoring of exposure to volatile organic compounds, including o-toluidine. nih.govresearchgate.net The physicochemical properties of o-toluidine, a metabolite of the anesthetic prilocaine (B1678100), allow for its detection in exhaled breath. nih.govresearchgate.netwalshmedicalmedia.com
This technique primarily uses proton transfer reaction-time-of-flight-mass spectrometry (PTR-TOF-MS) for continuous, real-time monitoring. walshmedicalmedia.comwalshmedicalmedia.com The identity of o-toluidine in breath can be confirmed by complementary methods like needle trap micro-extraction gas chromatography-mass spectrometry (NTME-GC-MS). walshmedicalmedia.comwalshmedicalmedia.com
Studies in animal models have demonstrated that intravenous administration of prilocaine is quickly followed by the detection of o-toluidine in the respiratory gas, with maximum concentrations reached within minutes. walshmedicalmedia.com The time course of exhaled o-toluidine differs depending on the administration route, with simulated accidental intravenous injection leading to a more immediate and higher peak concentration compared to regional anesthesia application. researchgate.net This suggests that breath analysis could potentially be used to detect accidental intravenous injections of prilocaine. nih.govresearchgate.net For PTR-TOF-MS analysis of o-toluidine, a detection limit of 0.09 ppbV and a quantification limit of 0.23 ppbV have been reported. walshmedicalmedia.com The development of sensors based on materials like Iridium-doped carbon nanotubes (Ir-CNT) is also being explored for detecting o-toluidine in exhaled breath as a potential method for the primary diagnosis of lung cancer. aip.org
Replicative DNA Synthesis (RDS) Assays in Hepatocytes
Replicative DNA Synthesis (RDS) assays are short-term in vivo-in vitro tests used to predict the carcinogenic potential of chemicals, particularly non-genotoxic carcinogens that may not be detected by standard mutagenicity tests like the Ames assay. ca.govnih.govnih.gov The assay measures a chemical's ability to induce cell proliferation, a key event in carcinogenesis. ca.govindustrialchemicals.gov.au
The procedure involves administering the test chemical to an animal (e.g., a mouse or rat). nih.gov After a specific period (e.g., 24-48 hours), hepatocytes are isolated from the animal's liver. nih.gov These isolated cells are then cultured in the presence of radiolabeled thymidine (B127349) (e.g., [methyl-3H]thymidine). nih.gov An increase in the incorporation of this radiolabel into the hepatocyte DNA indicates that the chemical has induced DNA synthesis, a marker of cell proliferation. ca.govnih.gov
Several studies have used RDS assays to evaluate compounds structurally related to o-toluidine. For example, 5-chloro-o-toluidine, an Ames-negative compound, was shown to induce a dose-dependent increase in RDS in isolated mouse hepatocytes following a single oral exposure. ca.govindustrialchemicals.gov.au The induction of RDS has been shown to correlate positively with the carcinogenic activity of Ames-negative chemicals in rodent bioassays. ca.gov These findings suggest that the RDS test is a valuable tool for the early detection of non-genotoxic hepatocarcinogens. nih.gov
Method Validation and Detection Limits
The validation of analytical methods is crucial for ensuring the accuracy, reliability, and comparability of data for o-toluidine and its hydrochloride salt. Method validation encompasses several key parameters, including linearity, recovery, precision, and the determination of detection and quantitation limits. Various analytical techniques have been developed and validated for the determination of o-toluidine in diverse matrices such as air, urine, blood, and consumer products. nih.goviarc.fr Toxicological studies conducted with o-toluidine hydrochloride are considered directly relevant to the parent compound, o-toluidine, as the salt form is unlikely to alter the biological effects. nih.gov
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for the analysis of o-toluidine. nih.gov These methods often involve different detectors to enhance sensitivity and selectivity. For instance, HPLC coupled with electrochemical detection (HPLC-ECD) has been validated for determining o-toluidine in urine. nih.gov One such method demonstrated a limit of detection of 0.6 µg/L for o-toluidine. nih.gov The recovery of o-toluidine from spiked urine samples averaged 86% over a concentration range of 4 to 100 µg/L, with a reproducibility (average relative standard deviation) of 13% for split field samples. nih.gov Another HPLC method, this time using an ultraviolet (UV) detector, established a detection limit of 0.2 µg/g for o-toluidine in toys, determined after the reductive cleavage of azo dyes. iarc.fr
The determination of biomarkers of exposure, such as hemoglobin adducts, also requires rigorously validated methods. For o-toluidine-hemoglobin adducts in blood, a detection limit as low as 0.5 ng/L has been reported. publisso.de Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS offer high selectivity and sensitivity, with detection limits reaching the nanomol level. iarc.frpublisso.de
The following tables summarize the detection and quantitation limits for o-toluidine using various analytical methods and in different matrices.
Table 1: Detection and Quantitation Limits for o-Toluidine in Various Matrices
| Analytical Method | Matrix | Detection Limit | Quantitation Limit | Reference |
|---|---|---|---|---|
| HPLC-ECD | Urine | 0.6 µg/L | Not Reported | nih.gov |
| HPLC-UV | Toys | 0.2 µg/g | Not Reported | iarc.fr |
| GC-ECD | Air | 97.0 ng/sample (0.97 µg/m³) | 97.0 ng/sample | osha.gov |
| GC-NPD | Pharmaceutical Preparations | 10 ng/mL | 35 ng/mL | researchgate.net |
Table 2: Validation Parameters for Selected o-Toluidine Analytical Methods
| Analytical Method | Matrix | Parameter | Value | Concentration Range | Reference |
|---|---|---|---|---|---|
| HPLC-ECD | Urine | Average Recovery | 86% | 4-100 µg/L | nih.gov |
| HPLC-ECD | Urine | Reproducibility (Avg. RSD) | 13% | 2-100 µg/L | nih.gov |
Environmental Distribution, Fate, and Occurrence of O Toluidine Hydrochloride
Detection in Environmental Media
o-Toluidine (B26562) has been detected in various water systems, with concentrations often being highest near industrial zones. nih.gov An equilibrium model assessing environmental partitioning estimated that approximately 83.3% of o-toluidine would be distributed to water and 1.9% to sediment. inchem.org The compound has been identified in industrial effluents, process water, river water, groundwater, and seawater. iarc.frnih.gov
In Japan, a 1976 study of 68 surface water samples found o-toluidine in eight of them, with concentrations ranging from 0.14 to 20 µg/L. inchem.org In the same study, 27 sediment samples contained o-toluidine at concentrations between 0.002 and 0.013 mg/kg dry weight. inchem.org A 1979 study of the Rhine River at the German-Netherlands border detected o-toluidine in 3 out of 46 samples, with a mean concentration of 0.03 µg/L and a maximum of 1.8 µg/L. inchem.org Based on bioassay data, a recommended ambient water quality standard for o-toluidine has been calculated at 0.6 µg/L. epa.gov
| Location/Medium | Year of Study | Detected Concentration | Source |
|---|---|---|---|
| Surface Water, Japan | 1976 | 0.14 - 20 µg/L | inchem.org |
| Sediment, Japan | 1976 | 0.002 - 0.013 mg/kg (dry weight) | inchem.org |
| Rhine River, Germany-Netherlands Border | 1979 | Mean: 0.03 µg/L; Max: 1.8 µg/L | inchem.org |
Data on o-toluidine concentration levels in ambient air and soil are limited. nih.govwho.int A 1985 study in Japan did not detect o-toluidine in 72 air samples collected. inchem.org However, its release into the atmosphere is possible, and in occupational settings, it has been detected in the air. nih.govpsu.edu For example, at a rubber vulcanizing plant, air concentrations of o-toluidine ranged from 26.6 to 93.9 μg/m³. iarc.fr In the atmosphere, o-toluidine is degraded by photochemically produced OH radicals, with a calculated half-life of approximately 2.9 hours. oecd.org
Regarding soil, studies indicate a low sorption potential of o-toluidine onto the organic phase of soil or sediments. oecd.org However, adsorption can be enhanced through ion-ion interactions with materials like clay minerals. oecd.org
Occurrence in Consumer Products and Foodstuffs
The primary application of o-toluidine and o-toluidine hydrochloride is as an intermediate in the manufacturing of over 90 different dyes and pigments. atamanchemicals.comchemicalbook.com These include acid-fast dyestuffs, azo pigments and dyes, triarylmethane dyes, sulfur dyes, and indigo (B80030) compounds. chemicalbook.com It is also used in the production of optical brighteners. nih.gov
In the rubber industry, o-toluidine is used as an intermediate for synthetic rubber and various rubber vulcanizing chemicals. atamanchemicals.comchemicalbook.com It is a precursor in the manufacture of rubber antioxidants and accelerators, such as di-ortho-tolylguanidine. iarc.fr Additionally, it serves as a curing agent in epoxy resin systems. chemicalbook.comlookchem.com
o-Toluidine serves as an intermediate in the production of certain pesticides. atamanchemicals.comchemicalbook.com It is a key precursor for the synthesis of large-volume herbicides, including metolachlor (B1676510) and acetochlor. iarc.fratamanchemicals.com
The pesticide chlordimeform (B52258) is structurally related to o-toluidine, but its direct precursor and metabolite is 4-chloro-ortho-toluidine, a chlorinated derivative. iarc.frwikipedia.org The hydrochloride salt of 4-chloro-ortho-toluidine can be found as a contaminant in chlordimeform formulations. iarc.fr
o-Toluidine has been identified as a chemical constituent of tobacco smoke. nih.govepa.gov Research has quantified its presence in both mainstream smoke (inhaled by the smoker) and sidestream smoke (emitted from the burning end of the cigarette). nih.gov
Studies have reported its concentration in mainstream cigarette smoke to be in the range of 9 to 162 ng per cigarette. nih.govnih.gov The concentration in sidestream smoke has been found to be significantly higher, with one study reporting a level of 3 µg (3,000 ng) per cigarette. nih.gov
| Smoke Type | Reported Concentration Range (per cigarette) | Source |
|---|---|---|
| Mainstream Smoke | 9 - 162 ng | nih.govnih.gov |
| Sidestream Smoke | ~3,000 ng (3 µg) | nih.gov |
Presence in Food and Beverages
o-Toluidine has been identified in a limited number of food products and beverages. Unspecified isomers of toluidine were detected in samples of kale and celery at a concentration of 1.1 mg/kg, and in carrots at 7.2 mg/kg nih.goviarc.fr. In a German survey, less than 0.1 ppm of o-toluidine was found in a sample of broken beans; however, it was not detected in nine other preserved vegetable samples or in more than 16 other food items tested nih.gov. Additionally, unspecified aminotoluene isomers were found in shelled peas (0.4 ppm), red cabbage (0.2 ppm), kale (1.1 ppm), carrots (7.2 ppm), and celery (1.1 ppm) nih.gov.
o-Toluidine has also been identified as a volatile component in the aroma of black tea nih.goviarc.frepa.gov. Its presence in tea has led to its consideration as a potential biomarker for consumption of this beverage atamanchemicals.comfoodb.ca. Furthermore, o-toluidine has been detected at parts-per-billion levels in breast milk samples from both smokers and nonsmokers iarc.fr.
The following table summarizes the reported findings of o-toluidine in various food and beverage products.
Table 1: Detection of o-Toluidine in Food and Beverages
| Food/Beverage | Concentration | Notes | Source(s) |
| Kale | 1.1 mg/kg | Isomer unspecified | nih.goviarc.frnih.gov |
| Celery | 1.1 mg/kg | Isomer unspecified | nih.goviarc.frnih.gov |
| Carrots | 7.2 mg/kg | Isomer unspecified | nih.goviarc.frnih.gov |
| Broken Beans | <0.1 ppm | o-Toluidine | nih.gov |
| Shelled Peas | 0.4 ppm | Isomer unspecified | nih.gov |
| Red Cabbage | 0.2 ppm | Isomer unspecified | nih.gov |
| Black Tea | Not specified | Volatile aroma component | nih.goviarc.frepa.gov |
| Breast Milk | ppb levels | o-Toluidine | iarc.fr |
Detection in Finger Paints and Toy Colorants
o-Toluidine is one of the aromatic amines that can be released from the reductive cleavage of azo dyes used as colorants in various consumer products, including toys iarc.frnih.gov. The European Union has restricted the use of azo dyes that can release o-toluidine in detectable concentrations (above 30 ppm) in textile and leather articles that come into direct and prolonged contact with the skin or oral cavity iarc.fr.
Specific to toys, studies have been conducted to determine the presence of aromatic amines formed from azo colorants. One study detected o-toluidine as a reduction product of azo dyes used in toy colorants, with a detection limit of 0.2 μg/g iarc.fr. Research has also focused on developing methods to detect aromatic amines in finger paints. For instance, a method combining supercritical fluid extraction with gas chromatography was developed for analyzing certain aromatic amines, including 4-chloro-o-toluidine, in finger paints nih.gov. Another study detected 4-chloro-o-toluidine in five commercial finger paints at concentrations between 0.3 and 0.6 ng/g of dry paint iarc.fr. The presence of primary aromatic amines in finger paints is of particular concern due to the high likelihood of direct skin contact and potential ingestion by children iisnl.com. The European standard EN71-7 sets a limit of 10 mg/kg for each primary aromatic amine and 20 mg/kg for the total of primary aromatic amines in finger paints iisnl.com.
Table 2: Research on Aromatic Amines in Finger Paints and Toy Colorants
| Product Type | Analyte(s) | Key Findings | Source(s) |
| Toys | o-Toluidine and other aromatic amines | o-Toluidine is a reduction product of azo dyes used as toy colorants. | iarc.frnih.gov |
| Finger Paints | 4-chloro-o-toluidine, β-naphthylamine, 4-aminobiphenyl | A test method was developed for detection. | nih.gov |
| Finger Paints | 4-chloro-o-toluidine | Detected in 5 commercial samples at 0.3-0.6 ng/g. | iarc.fr |
| Finger Paints | Primary aromatic amines | European standard EN71-7 limits are 10 mg/kg for single amines and 20 mg/kg for total amines. | iisnl.com |
Biodegradation and Environmental Mobility
o-Toluidine is considered to be readily biodegradable oecd.org. Studies have shown significant removal of o-toluidine in aerobic conditions using activated sludge inoculums, with degradation rates reaching 88-90% after 28 days in some tests oecd.org. One study isolated a Gram-positive bacterium, identified as Rhodococcus rhodochrous, which is capable of using o-toluidine as its sole source of carbon and nitrogen oup.comoup.com. The proposed degradation pathway involves the formation of 3-methylcatechol (B131232) oup.com. Another study compared the removal of o-toluidine through adsorption on sugarcane bagasse and biodegradation using the white-rot fungus Phanerochaete chrysosporium. Biodegradation was found to be more efficient, with a 96.4% removal rate under optimal conditions, compared to 65.8% for adsorption journals.co.za.
The environmental mobility of o-toluidine is influenced by its physical and chemical properties. With a measured log Kow of 1.40 and a water solubility of 15.0 g/L at 25°C, it has a low to moderate potential for volatilization from surface waters oecd.org. The Mackay fugacity model (Level I) predicts that water is the primary environmental compartment for o-toluidine (91.8%), followed by air (7.8%) oecd.org.
The pKa of o-toluidine is 4.44, indicating that it will exist partially in a cationic form in the environment. These cations tend to adsorb more strongly to soils containing organic carbon and clay than the neutral form nih.gov. The organic carbon-normalized adsorption coefficient (Koc) values for o-toluidine range from 40 to 250, suggesting low to moderate mobility in soil nih.gov. A study on the mobility of a related compound, 3-chloro-p-toluidine hydrochloride, in loam soil found that about 90% of the compound was sorbed to the top 6 cm of the soil column, with only about 2% leaching through, indicating low mobility oup.com.
Table 3: Biodegradation and Environmental Fate Parameters of o-Toluidine
| Parameter | Value/Finding | Significance | Source(s) |
| Biodegradation | |||
| Readily Biodegradable | Yes (e.g., 88-90% in 28 days) | Indicates potential for natural attenuation in the environment. | oecd.org |
| Microbial Degradation | Degraded by Rhodococcus rhodochrous | Demonstrates specific microbial pathways for breakdown. | oup.comoup.com |
| Fungal Degradation | 96.4% removal by Phanerochaete chrysosporium | Shows high efficiency of fungal biodegradation. | journals.co.za |
| Environmental Mobility | |||
| Log Kow | 1.40 | Suggests low potential for bioaccumulation. | oecd.org |
| Water Solubility | 15.0 g/L at 25°C | High water solubility facilitates transport in aquatic systems. | oecd.org |
| Henry's Law Constant | 0.20-0.25 Pa m³/mol at 25°C | Low to moderate potential for volatilization from water. | oecd.org |
| Predicted Target Compartment | Water (91.8%) | Indicates water as the primary environmental sink. | oecd.org |
| Koc | 40 - 250 | Low to moderate mobility in soil. | nih.gov |
| Soil Adsorption | Stronger adsorption of cationic form to organic carbon and clay. | Mobility is pH-dependent and influenced by soil composition. | nih.gov |
Risk Assessment and Regulatory Considerations
Human Health Risk Assessment Methodologies
The assessment of human health risks from o-toluidine (B26562) hydrochloride, a salt of the aromatic amine o-toluidine, involves a multi-faceted approach that integrates exposure data with toxicological endpoints. Methodologies are tailored to specific populations, primarily distinguishing between those with occupational exposure and the general population. These assessments often utilize human biomonitoring (HBM) data to provide a more accurate picture of total systemic exposure, as dermal uptake can be a significant route in addition to inhalation. nih.gov
Occupational Exposure Risk Assessment
Risk assessment for workers handling o-toluidine is critical due to higher potential exposures. These assessments often use HBM data, such as the concentration of o-toluidine in urine, to estimate the total internal dose. nih.gov The measurement of total (free and conjugated) o-toluidine in urine after hydrolysis is the most commonly used method for monitoring occupational exposure. nih.gov
Since o-toluidine is a genotoxic carcinogen, the concept of a "safe" level of exposure is not typically applied; instead, the goal is to reduce exposure to the lowest possible level. nj.govnj.gov In the European Union, a binding occupational exposure limit value (BOELV) has been established to control air concentrations, though biomonitoring is preferred for assessing total exposure. nih.gov Risk assessments compare the estimated external exposure levels, calculated from biomonitoring data, against dose-response data to determine the cancer risk for the exposed workforce. nih.govresearchgate.net Studies have documented worker exposure in various industries, including dye and pigment manufacturing and rubber production. researchgate.netiarc.frnih.gov For instance, historical air sampling at a plant in the former USSR showed o-toluidine concentrations frequently exceeding permissible limits, particularly during distillation and extraction processes. iarc.frnih.gov
General Population Exposure Risk Assessment
For the general population, exposure to o-toluidine is significantly lower than in occupational settings. nih.gov Potential sources of exposure for the public include environmental contamination, residues in consumer products like textiles colored with azo dyes, and tobacco smoke. who.intindustrialchemicals.gov.au Risk assessment for this group also relies on HBM data from representative population samples. nih.govresearchgate.net These studies consistently show that exposure levels and the corresponding cancer risks for the general population are orders of magnitude lower than for occupationally exposed individuals. nih.gov For example, a cancer risk assessment using European HBM data estimated a very low cancer risk of 1 x 10⁻⁸ for the general population. researchgate.net
Urinary Mass-Balance Methodology and PBPK Modeling
To translate internal exposure data (biomarkers in urine) into external exposure levels (intake), risk assessors employ specific modeling techniques. nih.govresearchgate.net Two primary methods used for o-toluidine are the urinary mass-balance methodology and physiologically based pharmacokinetic (PBPK) modeling. nih.govresearchgate.netresearchgate.net
The urinary mass-balance method is a relatively straightforward approach that calculates external intake based on the concentration of a substance in a 24-hour urine sample. nih.govresearchgate.net It assumes that the measured urinary levels represent a steady-state and relies on key parameters such as the fraction of the compound excreted in urine (FUE), daily urine volume, and body weight. nih.gov For o-toluidine, the FUE is often assumed to be 75%, based on data from animal studies. nih.gov
PBPK modeling is a more sophisticated method that uses a system of mathematical equations to simulate the absorption, distribution, metabolism, and excretion of a chemical in the body. nih.govresearchgate.net A generic PBPK model can be used to reconstruct external exposure from HBM data. nih.govresearchgate.net When these two methods were compared for o-toluidine, the urinary mass-balance method was found to yield external exposure estimates that were approximately 30% higher than those from the generic PBPK model. nih.govkisti.re.kr
Lifetime Cancer Risk Estimations
Lifetime cancer risk from o-toluidine exposure is estimated by extrapolating from dose-response data, often derived from animal studies, as sufficient human epidemiological data linking specific exposure levels to cancer incidence can be limited. researchgate.net The Scientific Committee on Occupational Exposure Limits (SCOEL) used a two-year rat feeding study, identifying urinary bladder carcinomas in female rats as the most relevant endpoint for hazard characterization, to derive a benchmark dose (BMD₁₀) of 42.2 mg/kg body weight per day. researchgate.net
Quantitative risk assessments have been conducted to estimate the excess lifetime risk of bladder cancer. One such assessment estimated that exposure to o-toluidine at a concentration of 1 part per billion (ppb) could result in an excess lifetime risk of 1 to 7 cases per thousand workers. nih.gov Risk estimations are calculated for both occupational and general population exposures, with the risk being significantly lower for the latter due to much lower exposure levels. nih.gov
| Tumor Risk | o-Toluidine Intake (mg/kg bw/d) | Calculated Steady-State Urinary Level (mg/L)¹ |
|---|---|---|
| 1:10 | 10.6 | 371 |
| 1:1,000 | 0.106 | 3.71 |
| 1:10,000 | 0.0106 | 0.371 |
| 1:100,000 | 0.00106 | 0.0371 |
| 1:1,000,000 | 0.000106 | 0.00371 |
¹Calculations based on urinary mass-balance equation assuming 75% excretion (FUE), 1.5 L/day urine volume, and 70 kg body weight. nih.govresearchgate.net
Classification by International and National Agencies
IARC Classification (Group 1: Carcinogenic to Humans)
The International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, has evaluated the carcinogenicity of o-toluidine on multiple occasions. nih.gov Based on a comprehensive review of available evidence, IARC has classified o-toluidine as Group 1: Carcinogenic to humans . nih.govwikipedia.org
This classification is based on "sufficient evidence" of carcinogenicity in humans, specifically its causal link to cancer of the urinary bladder. nih.gov The evidence from human epidemiological studies, particularly among workers in the dye industry, was a key factor in this determination. nj.gov Additionally, there is "sufficient evidence" for the carcinogenicity of o-toluidine in experimental animals, with oral administration of o-toluidine hydrochloride causing tumors at various sites in rats and mice. nih.govepa.gov The U.S. Environmental Protection Agency (EPA) has also classified o-toluidine as a Group B2, probable human carcinogen, based on sufficient evidence in animals and inadequate evidence in humans at the time of their assessment. chemicalbook.comepa.gov
EPA Classification (Group B2: Probable Human Carcinogen)
The United States Environmental Protection Agency (EPA) classifies o-toluidine as a Group B2, probable human carcinogen. epa.gov This classification is applied to agents with sufficient evidence of carcinogenicity in animals but inadequate or no evidence from human epidemiological studies. nyc.govorst.edu
The EPA's classification is based on findings from animal studies, particularly a National Cancer Institute (NCI) bioassay, which demonstrated that this compound was carcinogenic in rats and mice. epa.govepa.gov In these studies, chronic administration of the compound in the diet led to an increased incidence of tumors. epa.govnih.gov For instance, studies in rats showed effects on the spleen, liver, and urinary bladder. epa.gov The B2 classification signifies that, while human data is lacking, the strength of the animal evidence is sufficient to consider the substance as likely posing a carcinogenic risk to humans. epa.gov
NTP Listing (Reasonably Anticipated to be Human Carcinogen)
The National Toxicology Program (NTP) first listed this compound in its Second Report on Carcinogens in 1981 and o-toluidine in its Third Report in 1982, both as "reasonably anticipated to be a human carcinogen". nih.gov This initial listing was founded on sufficient evidence from studies in experimental animals. nih.gov
Subsequently, based on additional evidence from human epidemiological studies demonstrating a causal relationship between o-toluidine exposure and urinary bladder cancer, the NTP upgraded the listing for o-toluidine to "known to be a human carcinogen" in the Thirteenth Report on Carcinogens in 2014. nih.govacs.orglivescience.commdedge.com The evidence included cohort studies of dye and rubber-chemical workers that showed a consistent and strong association between exposure and increased bladder cancer risk. nih.govlivescience.com
Regulatory Guidelines and Occupational Exposure Limits
Several governmental and professional organizations have established occupational exposure limits (OELs) to protect workers from potential health risks associated with o-toluidine. These limits refer to airborne concentrations and are often accompanied by a "skin" notation, indicating that skin absorption is a significant potential route of exposure. nih.gov
The primary regulatory bodies and their guidelines are:
Occupational Safety and Health Administration (OSHA): Sets the Permissible Exposure Limit (PEL), which is a legally enforceable limit.
National Institute for Occupational Safety and Health (NIOSH): Provides the Recommended Exposure Limit (REL), which is a recommendation that is often more stringent than the PEL. For carcinogens, NIOSH often recommends reducing exposure to the "lowest feasible concentration" (LFC). nj.govosha.gov
American Conference of Governmental Industrial Hygienists (ACGIH): Establishes the Threshold Limit Value (TLV), which is a health-based guideline widely used in occupational health practice.
The table below summarizes the current OELs for o-toluidine.
| Organization | Limit Type | Value | Notation |
| OSHA | PEL (8-hour TWA) | 5 ppm (22 mg/m³) | Skin osha.govcdc.gov |
| NIOSH | REL (10-hour TWA) | Lowest Feasible Concentration | Skin, Potential Carcinogen osha.govcdc.gov |
| ACGIH | TLV (8-hour TWA) | 2 ppm (8.8 mg/m³) | Skin, A3 (Confirmed Animal Carcinogen with Unknown Relevance to Humans) nj.govcdc.goviarc.fr |
TWA: Time-Weighted Average
Applications in Chemical and Biological Research
Use as an Intermediate in Organic Synthesis
o-Toluidine (B26562) hydrochloride is a versatile intermediate in organic synthesis. atamanchemicals.comchemicalbook.comchemicalbook.com Its primary utility stems from the reactivity of the aromatic amine group, which can undergo various chemical transformations. The hydrochloride salt form often enhances the compound's stability and solubility in certain reaction media. ontosight.ai
One of the fundamental reactions involving o-toluidine is diazotization, where the primary amine group is converted into a diazonium salt by treatment with nitrous acid. This diazonium salt is a highly valuable intermediate that can subsequently undergo a range of substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. ontosight.ai For instance, the diazonium group can be replaced by halogens (Sandmeyer reaction), a cyano group, a hydroxyl group, or a hydrogen atom. This versatility makes o-toluidine hydrochloride a key starting material for the synthesis of a wide array of substituted toluene (B28343) derivatives.
Furthermore, o-toluidine and its hydrochloride salt are employed in the synthesis of more complex heterocyclic compounds. For example, it is a precursor in the preparation of 2-amino-4-methylbenzothiazole, an intermediate for fungicides. iarc.fr The amino group can also participate in condensation reactions with carbonyl compounds to form Schiff bases, which are themselves important intermediates in various synthetic pathways.
Role in Dye and Pigment Manufacturing
Historically and currently, a principal application of this compound is as an intermediate in the manufacturing of a vast number of dyes and pigments. atamanchemicals.comchemicalbook.comchemicalbook.comnih.govzhishangchemical.com It is estimated to be involved in the synthesis of over 90 different dye and pigment products. atamanchemicals.comchemicalbook.comchemicalbook.com Its role is central to the production of several classes of colorants, including azo dyes, triarylmethane dyes, sulfur dyes, and indigo (B80030) compounds. atamanchemicals.comchemicalbook.comchemicalbook.com
The synthesis of azo dyes, which constitute the largest class of synthetic colorants, heavily relies on intermediates like o-toluidine. The process typically involves the diazotization of this compound, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. ontosight.ai The specific combination of the diazonium salt and the coupling component determines the final color and properties of the dye. For instance, o-toluidine is a precursor for dye intermediates like acetoacet-ortho-toluidide and 3-hydroxy-2-naphthoyl-ortho-toluidine. nih.gov
In addition to azo dyes, o-toluidine is used in the production of other important dye classes. For example, it is an intermediate in the manufacture of triphenylmethane (B1682552) dyes and saffron colors. zhishangchemical.com It is also used to produce intermediates for optical brighteners, which are compounds that absorb light in the ultraviolet and violet region and re-emit it in the blue region, making textiles appear whiter and brighter. nih.gov
Table 1: Examples of Dye and Pigment Classes Derived from o-Toluidine
| Dye/Pigment Class | Role of o-Toluidine |
| Azo Dyes | Primary amine precursor for diazotization and coupling reactions. atamanchemicals.comchemicalbook.comchemicalbook.com |
| Triarylmethane Dyes | Intermediate in the synthesis of the dye structure. atamanchemicals.comchemicalbook.comchemicalbook.comzhishangchemical.com |
| Sulfur Dyes | Used as a building block in the manufacturing process. atamanchemicals.comchemicalbook.comchemicalbook.com |
| Indigo Compounds | Serves as a precursor in the synthesis of indigo derivatives. atamanchemicals.comchemicalbook.comchemicalbook.com |
| Optical Brighteners | Intermediate in the production of fluorescent whitening agents. nih.gov |
Applications in Synthetic Rubber and Rubber Chemical Production
The rubber industry utilizes this compound as an intermediate for the synthesis of various essential chemicals, particularly vulcanization accelerators and antioxidants. atamanchemicals.comchemicalbook.comchemicalbook.comnih.govzhishangchemical.comchemdad.com Vulcanization is a chemical process that converts natural rubber and other synthetic elastomers into more durable materials by forming cross-links between individual polymer chains. Accelerators are compounds that increase the speed of this process.
A significant application of o-toluidine is in the production of di-o-tolylguanidine (DOTG), a widely used secondary accelerator for both natural and synthetic rubbers. DOTG is known for being a non-staining accelerator, which is a desirable property in the manufacturing of light-colored rubber products.
Furthermore, o-toluidine is a precursor for manufacturing rubber antioxidants. zhishangchemical.com Antioxidants are crucial additives in rubber formulations as they protect the material from degradation caused by exposure to oxygen, ozone, and heat, thereby extending the service life of rubber products.
Pharmaceutical and Pesticide Intermediate
This compound serves as a key building block in the synthesis of various pharmaceuticals and pesticides. atamanchemicals.comchemicalbook.comchemicalbook.comnih.govzhishangchemical.comchemdad.comlookchem.com Its chemical structure provides a scaffold for the elaboration of more complex molecules with desired biological activities.
In the pharmaceutical sector, o-toluidine is an intermediate in the synthesis of certain medications. ontosight.ailookchem.com A notable example is the local anesthetic prilocaine (B1678100). atamanchemicals.com The metabolism of prilocaine in the body can yield o-toluidine. atamanchemicals.com
In the agrochemical industry, o-toluidine is a precursor to a number of herbicides and fungicides. atamanchemicals.comzhishangchemical.comnih.gov For instance, it is used in the manufacture of the high-volume herbicides metolachlor (B1676510) and acetochlor. atamanchemicals.comnih.gov It is also an intermediate for fungicides such as tricyclazole, metalaxyl, and furalaxyl, as well as insecticides and acaricides. zhishangchemical.com The synthesis of these agrochemicals often involves multi-step processes where o-toluidine is one of the initial starting materials.
Table 2: Examples of Products Synthesized from o-Toluidine
| Product Category | Specific Examples |
| Pharmaceuticals | Prilocaine (local anesthetic) atamanchemicals.com |
| Herbicides | Metolachlor, Acetochlor atamanchemicals.comnih.gov |
| Fungicides | Tricyclazole, Metalaxyl, Furalaxyl zhishangchemical.com |
| Rubber Accelerators | Di-o-tolylguanidine (DOTG) |
Clinical Laboratory Reagent (e.g., Glucose Analysis)
o-Toluidine has been historically used as a reagent in clinical laboratories, most notably for the colorimetric determination of glucose in biological fluids such as blood and urine. atamanchemicals.comchemicalbook.comchemicalbook.comiarc.frchemdad.comnih.govresearchgate.netnih.gov The method is based on the condensation of glucose with o-toluidine in a hot acidic medium, typically glacial acetic acid, to form a stable green-colored Schiff base. researchgate.net The intensity of the green color, which can be measured spectrophotometrically, is directly proportional to the glucose concentration in the sample. researchgate.net
This method was valued for its simplicity, speed, and the stability of the colored product. researchgate.net The reagent itself, a solution of o-toluidine in glacial acetic acid, is stable for extended periods at room temperature. researchgate.net The reaction was also found to be quite specific for glucose. researchgate.net While newer enzymatic methods are now more common in clinical laboratories, the o-toluidine method represents a significant historical application of this compound in biochemical analysis. nih.gov Beyond glucose analysis, o-toluidine has also been used for hemoglobin analysis and as a biological stain for tissue samples. chemicalbook.comchemicalbook.comiarc.frnih.gov
Q & A
Q. What are the critical safety precautions for handling o-Toluidine hydrochloride in laboratory settings?
this compound is a Group 1 carcinogen (sufficient evidence in humans and animals) and requires stringent safety measures. Key precautions include:
- Use engineering controls (e.g., fume hoods, enclosed systems) to minimize airborne exposure .
- Wear personal protective equipment (PPE) such as butyl or Viton gloves, Tychem® protective suits, and eye protection .
- Implement hygiene practices : avoid eating/drinking in labs, wash hands thoroughly, and decontaminate clothing exposed to the compound .
- Monitor airborne concentrations and ensure compliance with occupational exposure limits .
Q. How can researchers determine the purity of this compound and detect impurities?
Analytical methods include:
- Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify this compound and detect isomers (e.g., meta- or para-toluidine) .
- Water content analysis via Karl Fischer titration, as commercial grades may contain ≤0.1% water .
- Reference standards (e.g., USP Prilocaine Hydrochloride RS) for calibration and validation .
Q. What are the recommended storage conditions for this compound?
Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Ensure segregation from oxidizing agents, strong acids, and food products .
Q. How can accidental exposure to this compound be mitigated?
- Skin contact : Immediately remove contaminated clothing and wash with soap/water. Use emergency showers if large areas are affected .
- Inhalation : Administer artificial respiration if breathing is impaired and seek medical attention .
- Spills : Neutralize with appropriate absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA/DEP guidelines .
Advanced Research Questions
Q. What experimental designs are appropriate for studying the carcinogenicity of this compound in vivo?
- Use multi-species models (e.g., rats and mice) with oral or dermal administration routes. The NCI bioassay protocol recommends doses of 2,000–6,000 ppm in feed for 78–104 weeks to observe bladder, liver, and spleen tumors .
- Include controls for metabolite analysis (e.g., urinary N-acetylated derivatives) to assess bioactivation pathways .
Q. How can researchers resolve contradictions in carcinogenicity data across studies?
- Evaluate confounding factors : Co-exposure to aniline or nitroaromatics (common in dye industries) may synergistically increase bladder cancer risk .
- Use mechanistic studies to validate genotoxicity (e.g., DNA adduct formation via cytochrome P450-mediated oxidation) .
- Apply dose-response modeling to differentiate threshold effects in low-dose vs. high-dose scenarios .
Q. What methodologies are effective for detecting this compound metabolites in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hemoglobin adducts (e.g., o-toluidine-hemoglobin conjugates) in blood .
- 32P-postlabeling assays for quantifying DNA adducts in bladder or liver tissues .
Q. How does this compound interact with surfactants in aqueous systems?
- In studies with sodium dodecyl sulfate (SDS), this compound forms aggregates that alter micelle growth dynamics. Use dynamic light scattering (DLS) to monitor aggregation behavior and critical micelle concentrations .
Q. What strategies optimize the synthesis of this compound derivatives?
Q. How can researchers assess environmental contamination by this compound?
- Deploy solid-phase extraction (SPE) followed by GC-MS to detect o-Toluidine in groundwater. Limit of detection (LOD) ranges from 0.1–1.0 µg/L .
- Monitor soil samples using accelerated solvent extraction (ASE) and validate recovery rates with deuterated analogs (e.g., o-Toluidine-d2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
